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molecular formula C7H17NO B1388007 2-Methyl-1-(propylamino)propan-2-ol CAS No. 815608-03-8

2-Methyl-1-(propylamino)propan-2-ol

Cat. No. B1388007
M. Wt: 131.22 g/mol
InChI Key: BGTOSPGUGMQZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126940B2

Procedure details

The following example, 116, was prepared by these procedures using (1E,4E)-2-(tert-butoxycarbonylamino)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxylic acid and the appropriate amines (2-methyl-1-(propylamino)propan-2-ol was prepared by the procedure reported in J. Am. Chem. Soc. 1939, 61, 3562) or the hydroxylamine. Preparation of tert-butyl (1E,4E)-4-(propylcarbamoyl)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepin-2-ylcarbamate: A mixture of (1E,4E)-2-(tert-butoxycarbonylamino)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxylic acid (200 mg, 0.42 mmol), HOBt (114 mg, 0.84 mmol), and EDCI (161 mg, 0.84 mmol) in DMF (5 mL) was stirred for 1 h at room temperature. To this mixture was added triethylamine (0.12 mL, 0.84 mmol) and propan-1-amine (0.043 mL, 0.53 mmol) at room temperature. The resulting solution was stirred for additional 2 h. The reaction mixture was diluted with EtOAc (5 mL) and washed with saturated aq NH4Cl. The aqueous layer was separated and extracted with EtOAc (3×5 mL). The combined organic layers were washed with brine (5 mL), saturated aq NaHCO3 (5 mL), and brine (5 mL). The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure to give the crude tert-butyl (1E,4E)-4-(propylcarbamoyl)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepin-2-ylcarbamate that was used directly without further purification. Preparation of (1E,4E)-2-amino-N-propyl-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxamide: To a solution of tert-butyl (1E,4E)-4-(propylcarbamoyl)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepin-2-ylcarbamate (450 mg, 0.87 mmol) in CH2Cl2 (5 mL) was added 2,2,2-trifluoroacetic acid (1.36 mL, 17.4 mmol) at 0° C. The reaction mixture was warmed to room temperature and stirred for 2 h. The reaction mixture was concentrated under reduced pressure to give the crude material that was diluted with CH2Cl2 (10 mL) and saturated aq NaHCO3 (15 mL) again. The resulting mixture was stirred for 30 min at room temperature. The aqueous layer was separated and extracted with CH2Cl2 (1×10 mL). The combined organic layers were washed with saturated aq NaHCO3 (2×10 mL) and brine (1×10 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to give the crude material again that was purified by silica gel flash column chromatography (1 to 5% MeOH in CH2Cl2, gradient).
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
(1E,4E)-2-(tert-butoxycarbonylamino)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tert-butyl (1E,4E)-4-(propylcarbamoyl)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepin-2-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
(1E,4E)-2-(tert-butoxycarbonylamino)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxylic acid
Quantity
200 mg
Type
reactant
Reaction Step Six
Name
Quantity
114 mg
Type
reactant
Reaction Step Six
Name
Quantity
161 mg
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
0.12 mL
Type
reactant
Reaction Step Seven
Quantity
0.043 mL
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(OC(N[C:9]1[CH2:10][C:11](C(O)=O)=[CH:12][C:13]2[CH:19]=CC(C3C=CC(C(N4CCCC4)=O)=CC=3)=C[C:14]=2[N:15]=1)=O)(C)(C)C.NO.[CH2:38]([NH:41][C:42]([C:44]1=[CH:45][C:46]2[CH:62]=[CH:61][C:60]([C:63]3[CH:68]=[CH:67][C:66]([C:69]([N:71]4[CH2:75][CH2:74][CH2:73][CH2:72]4)=[O:70])=[CH:65][CH:64]=3)=[CH:59][C:47]=2[N:48]=[C:49]([NH:51][C:52](=[O:58])[O:53][C:54]([CH3:57])([CH3:56])[CH3:55])[CH2:50]1)=[O:43])[CH2:39][CH3:40].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.C(N(CC)CC)C.C(N)CC>CN(C=O)C.CCOC(C)=O>[CH3:12][C:13]([OH:43])([CH3:19])[CH2:14][NH:15][CH2:9][CH2:10][CH3:11].[CH2:38]([NH:41][C:42]([C:44]1=[CH:45][C:46]2[CH:62]=[CH:61][C:60]([C:63]3[CH:68]=[CH:67][C:66]([C:69]([N:71]4[CH2:75][CH2:74][CH2:73][CH2:72]4)=[O:70])=[CH:65][CH:64]=3)=[CH:59][C:47]=2[N:48]=[C:49]([NH:51][C:52](=[O:58])[O:53][C:54]([CH3:57])([CH3:55])[CH3:56])[CH2:50]1)=[O:43])[CH2:39][CH3:40]

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
(1E,4E)-2-(tert-butoxycarbonylamino)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N/C=1/C\C(=C/C2=C(\N1)C=C(C=C2)C2=CC=C(C=C2)C(=O)N2CCCC2)\C(=O)O
Step Three
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Five
Name
tert-butyl (1E,4E)-4-(propylcarbamoyl)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepin-2-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NC(=O)/C/1=C/C2=C(\N=C(/C1)\NC(OC(C)(C)C)=O)C=C(C=C2)C2=CC=C(C=C2)C(=O)N2CCCC2
Step Six
Name
(1E,4E)-2-(tert-butoxycarbonylamino)-8-(4-(pyrrolidine-1-carbonyl)phenyl)-3H-benzo[b]azepine-4-carboxylic acid
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N/C=1/C\C(=C/C2=C(\N1)C=C(C=C2)C2=CC=C(C=C2)C(=O)N2CCCC2)\C(=O)O
Name
Quantity
114 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
161 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Seven
Name
Quantity
0.12 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.043 mL
Type
reactant
Smiles
C(CC)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution was stirred for additional 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with saturated aq NH4Cl
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×5 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (5 mL), saturated aq NaHCO3 (5 mL), and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(CNCCC)(C)O
Name
Type
product
Smiles
C(CC)NC(=O)/C/1=C/C2=C(\N=C(/C1)\NC(OC(C)(C)C)=O)C=C(C=C2)C2=CC=C(C=C2)C(=O)N2CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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